N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide is a complex organic compound characterized by a variety of functional groups, making it versatile for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(((4aS,7R,7aR)-octahydrocyclopenta[b][1,4]oxazin-7-yl)oxy)acetamide typically involves multiple steps:
Step 1: Formation of the oxazine ring involves cyclization reactions often initiated by base-catalyzed processes.
Step 2: Introduction of the acetamide group through nucleophilic substitution reactions using acetylating agents like acetyl chloride.
Step 3: N-dimethylation is achieved using methylating agents such as methyl iodide under controlled conditions.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to enhance efficiency and yield. Catalysts and solvent optimization are critical for scaling up from laboratory to industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undergoes oxidative reactions, typically with reagents like potassium permanganate.
Reduction: Can be reduced using hydrogenation processes with catalysts like palladium on carbon.
Substitution: The compound is susceptible to substitution reactions, particularly nucleophilic substitutions due to the presence of the acetamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, palladium on carbon.
Substitution reagents: Acetyl chloride, methyl iodide.
Major Products
The primary products vary based on the reaction type, but common transformations include the formation of hydroxyl derivatives in oxidation and N-methyl derivatives in methylation processes.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a reagent in synthesizing complex molecules and studying reaction mechanisms.
Biology
Studies have explored its interactions with biological macromolecules, providing insights into enzyme catalysis and inhibition.
Medicine
Industry
Used in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The compound's effects are mediated through:
Molecular Targets: Binds to specific proteins and enzymes, altering their activity.
Pathways: Involves modulation of signal transduction pathways, potentially impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: Shares the dimethylacetamide structure but lacks the oxazine ring.
Cyclopentylamine derivatives: Possesses structural similarities in the cyclopentane moiety.
Uniqueness
Structural Uniqueness: The combination of the oxazine ring and acetamide group in this specific configuration is unique, providing distinct chemical and biological properties.
Functional Versatility: Its ability to undergo various chemical transformations makes it versatile for multiple applications compared to its analogs.
Remember, this is just an overview. The real charm of such compounds lies in their detailed study and experimental exploration.
Properties
IUPAC Name |
2-[[(4aS,7R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazin-7-yl]oxy]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(2)10(14)7-16-9-4-3-8-11(9)15-6-5-12-8/h8-9,11-12H,3-7H2,1-2H3/t8-,9+,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLKAQDZSAQIAC-IQJOONFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1CCC2C1OCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CO[C@@H]1CC[C@H]2[C@H]1OCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.